

Vermistatin: A Fungal Metabolite with Therapeutic Potential

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Vermistatin**

Cat. No.: **B192645**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vermistatin, a secondary metabolite produced by several fungal species, has garnered significant interest in the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the molecular characteristics, mechanism of action, and key experimental data related to **Vermistatin**. The document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into its potential therapeutic applications.

Molecular Profile

Vermistatin is a polyketide with a complex chemical structure. Its fundamental molecular attributes are summarized in the table below.

Property	Value	Citation
Molecular Formula	C ₁₈ H ₁₆ O ₆	[1] [2]
Molecular Weight	328.32 g/mol	[1] [2]
CAS Number	72669-21-7	[1]
IUPAC Name	(3R)-4,6-Dimethoxy-3-[4-oxo- 6-[(E)-prop-1-enyl]pyran-3- yl]-3H-2-benzofuran-1-one	[2]

Biological Activities and Mechanism of Action

Vermistatin has demonstrated a range of biological activities, including antiviral, antifungal, and enzyme inhibitory effects. The underlying mechanisms of these activities are multifaceted and are the subject of ongoing research.

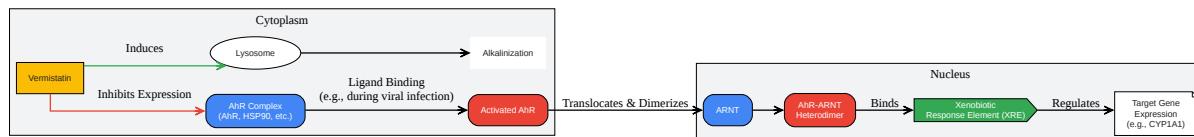
Antiviral Activity

Recent studies have highlighted the antiviral potential of **Vermistatin**, particularly against Canine Coronavirus (CCoV). Research indicates that **Vermistatin** can inhibit CCoV infection in vitro.

In A72 canine fibrosarcoma cells, **Vermistatin** exhibited a cytotoxic effect with a calculated IC₅₀ of 29.67 µM. However, at a concentration of 1 µM, it showed no significant cytotoxicity, suggesting a viable therapeutic window for its antiviral effects.

Enzyme Inhibition: Caspase-1

Vermistatin has been identified as an inhibitor of caspase-1, a key enzyme in the inflammatory process.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Caspase-1 is responsible for the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β). By inhibiting caspase-1, **Vermistatin** can modulate the inflammatory response, indicating its potential as an anti-inflammatory agent. The specific IC₅₀ value for **Vermistatin**'s inhibition of caspase-1 has been reported in dedicated studies.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)


Antifungal Activity

Vermistatin has been reported to possess antifungal properties, although specific quantitative data such as Minimum Inhibitory Concentrations (MICs) against common fungal pathogens like *Candida* and *Aspergillus* species are still being extensively researched.

Signaling Pathway Involvement

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The antiviral activity of **Vermistatin** against CCoV has been linked to its interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Studies have shown that **Vermistatin** treatment leads to a strong inhibition of AhR expression in CCoV-infected A72 cells. The AhR pathway is a ligand-activated transcription factor pathway involved in regulating various cellular processes, including immune responses. **Vermistatin**'s modulation of this pathway appears to be a key component of its antiviral mechanism.

[Click to download full resolution via product page](#)

Caption: **Vermistatin**'s interaction with the AhR signaling pathway.

Lysosomal Alkalization

In addition to its effects on the AhR pathway, **Vermistatin** has been observed to induce the alkalization of lysosomes in A72 cells. The pH of lysosomes is critical for their function in cellular degradation processes and immune responses. By altering lysosomal pH, **Vermistatin** may interfere with viral entry, replication, or egress, contributing to its overall antiviral effect.

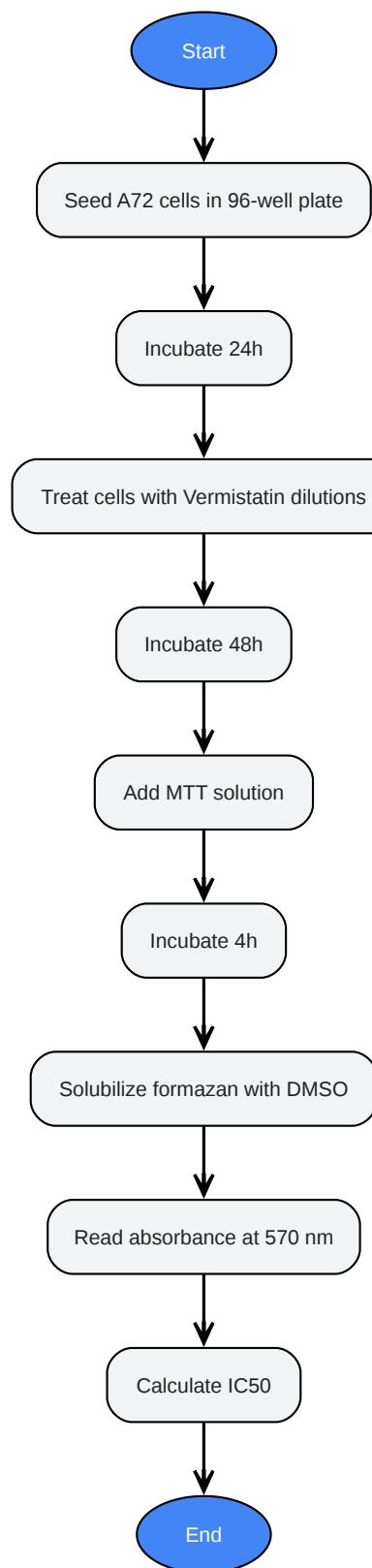
Experimental Protocols

This section provides detailed methodologies for key experiments related to the biological activities of **Vermistatin**.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cell viability.

Objective: To determine the concentration of **Vermistatin** that inhibits cell growth by 50% (IC_{50}).


Materials:

- A72 canine fibrosarcoma cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **Vermistatin** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO (Dimethyl sulfoxide)
- 96-well microtiter plates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed A72 cells in 96-well plates at a density of 1×10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

- Compound Treatment: Prepare serial dilutions of **Vermistatin** in culture medium. Replace the medium in the wells with the different concentrations of **Vermistatin**. Include a vehicle control (DMSO) and a no-treatment control.
- Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
- MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Determine the IC₅₀ value by plotting a dose-response curve.

[Click to download full resolution via product page](#)

Caption: Workflow of the MTT cytotoxicity assay.

Caspase-1 Inhibition Assay

This protocol describes a method to assess the inhibitory effect of **Vermistatin** on caspase-1 activity.

Objective: To determine the concentration of **Vermistatin** that inhibits caspase-1 activity by 50% (IC_{50}).

Materials:

- Recombinant human caspase-1
- Caspase-1 substrate (e.g., Ac-YVAD-pNA or a fluorogenic substrate)
- Assay buffer (e.g., HEPES buffer with DTT and CHAPS)
- **Vermistatin** stock solution (in DMSO)
- 96-well microtiter plates
- Microplate reader (spectrophotometer or fluorometer)

Procedure:

- **Reaction Setup:** In a 96-well plate, add the assay buffer, recombinant caspase-1, and different concentrations of **Vermistatin**. Include a vehicle control (DMSO) and a no-enzyme control.
- **Pre-incubation:** Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
- **Substrate Addition:** Initiate the reaction by adding the caspase-1 substrate to each well.
- **Kinetic Measurement:** Immediately measure the absorbance (for pNA substrate) or fluorescence at regular intervals for 30-60 minutes at 37°C.
- **Data Analysis:** Determine the rate of reaction for each concentration of **Vermistatin**. Calculate the percentage of inhibition relative to the control. Determine the IC_{50} value from a

dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines the standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Objective: To determine the lowest concentration of **Vermistatin** that inhibits the visible growth of a fungal strain.

Materials:

- Fungal isolate (e.g., *Candida albicans*, *Aspergillus fumigatus*)
- RPMI-1640 medium
- **Vermistatin** stock solution (in DMSO)
- 96-well microtiter plates
- Spectrophotometer

Procedure:

- **Inoculum Preparation:** Prepare a standardized fungal inoculum suspension according to CLSI guidelines.
- **Drug Dilution:** Prepare serial twofold dilutions of **Vermistatin** in RPMI-1640 medium in a 96-well plate.
- **Inoculation:** Add the fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).
- **Incubation:** Incubate the plates at 35°C for 24-48 hours.
- **MIC Determination:** The MIC is determined as the lowest concentration of **Vermistatin** at which there is a significant inhibition of fungal growth (e.g., 50% or 90%) compared to the growth control, as determined visually or by a spectrophotometer.

Conclusion

Vermistatin is a promising natural product with a diverse range of biological activities that warrant further investigation. Its ability to inhibit caspase-1 and modulate the AhR signaling pathway, coupled with its antiviral and antifungal properties, makes it a compelling candidate for the development of new therapeutic agents. The experimental protocols provided in this guide offer a foundation for researchers to explore the full potential of this fascinating fungal metabolite. Further studies are needed to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vermistatin - Wikipedia [en.wikipedia.org]
- 2. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-1 inhibitors from an extremophilic fungus that target specific leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. umimpact.umt.edu [umimpact.umt.edu]
- To cite this document: BenchChem. [Vermistatin: A Fungal Metabolite with Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b192645#vermistatin-molecular-formula-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com